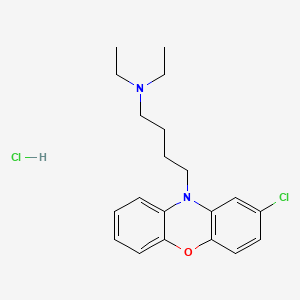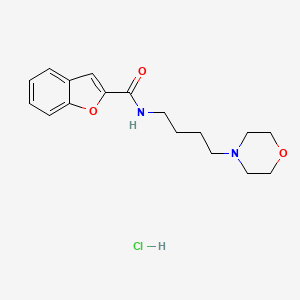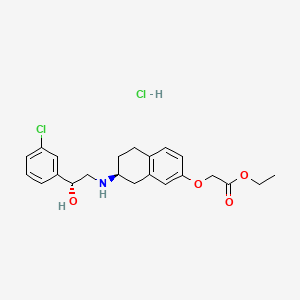
8-(4-Chlorophenylthio)-2'-O-methyladenosine 3',5'-cyclic Monophosphate sodium salt
Übersicht
Beschreibung
8-(4-Chlorophenylthio)-2’-O-methyladenosine 3’,5’-cyclic Monophosphate sodium salt is a membrane permeable cAMP analog. It is used as a selective activator of cAMP dependent protein kinase (PKA). At higher concentrations, it inhibits cAMP-dependent phosphodiesterase. It also inhibits phosphoinositide hydrolysis and secretion stimulated by n-formyl-Met-Leu-Phe but not platelet-activating factor in leukocytes .
Molecular Structure Analysis
The empirical formula of this compound is C16H14ClN5NaO6PS. It has a molecular weight of 493.79 . The SMILES string representation of the molecule is[Na+].Nc1ncnc2n([C@@H]3O[C@@H]4COP([O-])(=O)O[C@H]4[C@H]3O)c(Sc5ccc(Cl)cc5)nc12 . Chemical Reactions Analysis
This compound is known to inhibit cGMP-dependent phosphodiesterase and, at higher concentrations, inhibits cAMP-dependent phosphodiesterase .Physical And Chemical Properties Analysis
This compound is a white powder that is soluble in water at a concentration of 25 mg/mL. It should be stored at a temperature of -20°C .Wissenschaftliche Forschungsanwendungen
Here is a comprehensive analysis of the scientific research applications of “8-pCPT-2mu-O-Me-cAMP”:
Vascular Biology
The compound induces Rap activation and junction tightening in Human Umbilical Vein Endothelial Cells (HUVECs), which is crucial for maintaining vascular integrity and function .
Cell Adhesion
It triggers adhesion of Jurkat-Epac1 cells to fibronectin, an important process in cellular communication and tissue maintenance .
Insulin Secretion
8-pCPT-2mu-O-Me-cAMP stimulates insulin secretion in rat INS-1 cells, which has implications for diabetes research and therapy .
Renal Protection
The compound protects renal function by activating Epac from ischemia injury, offering potential therapeutic applications in kidney diseases .
Calcium-Induced Calcium Release (CICR)
It acts as a stimulator of CICR and exocytosis in human β-cells, which is a key process in insulin release and glucose regulation .
RhoA/ROCK Pathway Inhibition
8-pCPT-2mu-O-Me-cAMP significantly prevents EMAP-II-induced activation of RhoA/ROCK, which is involved in cell motility and structure .
Wirkmechanismus
Target of Action
The primary targets of 8-pCPT-2mu-O-Me-cAMP are Epac (Exchange Protein directly Activated by cAMP) and Rap1 (Ras-proximate-1 or Ras-related protein 1), which are key players in the cAMP signaling pathway .
Mode of Action
8-pCPT-2mu-O-Me-cAMP is a cyclic AMP analogue that selectively activates the Epac-Rap signaling pathway . It acts by binding to Epac, leading to the activation of Rap1 .
Biochemical Pathways
The activation of the Epac-Rap pathway by 8-pCPT-2mu-O-Me-cAMP leads to a series of downstream effects. It can stimulate the release of calcium from intracellular calcium stores, a process known as Calcium-Induced Calcium Release (CICR) . This increase in intracellular calcium concentration is coupled to exocytosis .
Pharmacokinetics
8-pCPT-2mu-O-Me-cAMP is a cell-permeable cAMP analog . It is soluble in water up to 50 mM , which facilitates its distribution in the body. The compound is stable under desiccating conditions and can be stored for up to 12 months at -20°C .
Result of Action
The activation of the Epac-Rap pathway by 8-pCPT-2mu-O-Me-cAMP has several cellular effects. It can induce Rap activation and junction tightening in human umbilical vein endothelial cells (HUVECs) . It also triggers adhesion of Jurkat-Epac1 cells to fibronectin . Moreover, it stimulates insulin secretion in rat INS-1 cells .
Action Environment
The action of 8-pCPT-2mu-O-Me-cAMP can be influenced by environmental factors. For instance, the stability of the compound can be affected by temperature and humidity . Furthermore, the efficacy of the compound can be influenced by the concentration of calcium in the cellular environment, as its mechanism of action involves the mobilization of intracellular calcium .
Eigenschaften
IUPAC Name |
sodium;9-[(4aR,6R,7R,7aR)-7-methoxy-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]-8-(4-chlorophenyl)sulfanylpurin-6-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN5O6PS.Na/c1-26-13-12-10(6-27-30(24,25)29-12)28-16(13)23-15-11(14(19)20-7-21-15)22-17(23)31-9-4-2-8(18)3-5-9;/h2-5,7,10,12-13,16H,6H2,1H3,(H,24,25)(H2,19,20,21);/q;+1/p-1/t10-,12-,13-,16-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHTMKTNUXDACHB-KHXPSBENSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1C2C(COP(=O)(O2)[O-])OC1N3C4=NC=NC(=C4N=C3SC5=CC=C(C=C5)Cl)N.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@@H]1[C@H]2[C@@H](COP(=O)(O2)[O-])O[C@H]1N3C4=NC=NC(=C4N=C3SC5=CC=C(C=C5)Cl)N.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN5NaO6PS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40587880 | |
| Record name | Sodium (4aR,6R,7R,7aR)-6-{6-amino-8-[(4-chlorophenyl)sulfanyl]-9H-purin-9-yl}-7-methoxy-2-oxotetrahydro-2H,4H-2lambda~5~-furo[3,2-d][1,3,2]dioxaphosphinin-2-olate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40587880 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
507.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-(4-Chlorophenylthio)-2'-O-methyladenosine 3',5'-cyclic Monophosphate sodium salt | |
CAS RN |
510774-50-2 | |
| Record name | Sodium (4aR,6R,7R,7aR)-6-{6-amino-8-[(4-chlorophenyl)sulfanyl]-9H-purin-9-yl}-7-methoxy-2-oxotetrahydro-2H,4H-2lambda~5~-furo[3,2-d][1,3,2]dioxaphosphinin-2-olate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40587880 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



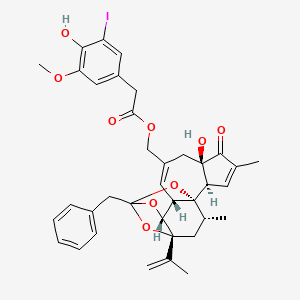
![3-Methyl-6-[3-(trifluoromethyl)phenyl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B1662939.png)

![7-[3-(4-Acetyl-3-hydroxy-2-propylphenoxy)-2-hydroxypropoxy]-4-oxo-8-propylchromene-2-carboxylic acid](/img/structure/B1662943.png)
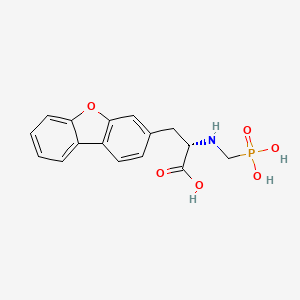
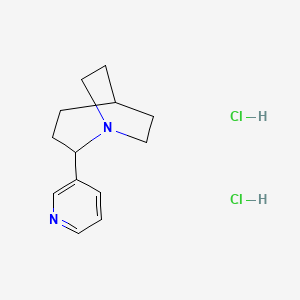
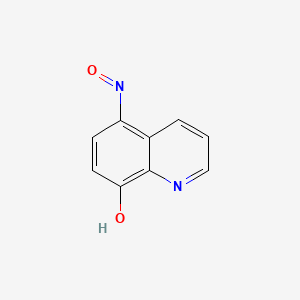
![[[(1S,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl]-phenylphosphoryl]benzene](/img/structure/B1662948.png)
